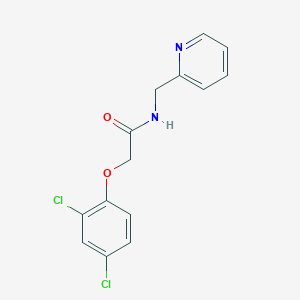![molecular formula C17H27NO B5765533 1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5765533.png)
1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine, also known as TBPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBPB is a pyrrolidine derivative that acts as an activator of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is involved in the transmission of pain signals, as well as in the regulation of body temperature and other physiological processes.
作用机制
1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine acts as an activator of TRPV1 by binding to a specific site on the channel. This binding induces a conformational change in the channel, leading to the opening of the channel and the influx of cations into the cell. The activation of TRPV1 by 1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine leads to the release of neurotransmitters and neuropeptides, which are involved in the transmission of pain signals and the regulation of other physiological processes.
Biochemical and Physiological Effects:
The activation of TRPV1 by 1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine has been shown to have a number of biochemical and physiological effects. These include the release of neuropeptides such as substance P and calcitonin gene-related peptide, which are involved in the transmission of pain signals. 1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine has also been shown to induce the release of cytokines and chemokines, which are involved in the regulation of inflammation. In addition, 1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine has been shown to regulate body temperature and to have effects on the cardiovascular and respiratory systems.
实验室实验的优点和局限性
1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine has several advantages for use in lab experiments. It is a highly specific activator of TRPV1, which allows for the selective activation of this channel without affecting other ion channels. 1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine is also a potent activator of TRPV1, which allows for the induction of robust responses in vitro and in vivo. However, there are also some limitations to the use of 1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine in lab experiments. 1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine has a relatively short half-life, which can limit its effectiveness in long-term experiments. In addition, 1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine can be toxic at high concentrations, which can limit its use in certain experimental conditions.
未来方向
There are several future directions for research on 1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine and TRPV1. One area of research is the role of TRPV1 in cancer, and the potential use of 1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine as a therapeutic agent in cancer treatment. Another area of research is the development of new TRPV1 activators with improved pharmacokinetic properties and reduced toxicity. Additionally, research is needed to better understand the role of TRPV1 in pain and inflammation, and to identify new targets for the development of pain and inflammation therapies.
合成方法
The synthesis of 1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine involves the reaction of 4-tert-butyl-2-methylphenol with ethylene oxide to form 2-(4-tert-butyl-2-methylphenoxy)ethanol, which is then reacted with pyrrolidine to form 1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine. The synthesis of 1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine has been optimized to yield high purity and high yield.
科学研究应用
1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine has been used extensively in scientific research as a tool to investigate the role of TRPV1 in various physiological processes. TRPV1 has been implicated in the regulation of pain, inflammation, and thermoregulation, and 1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine has been used to study these processes in vitro and in vivo. 1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine has also been used to investigate the role of TRPV1 in cancer, as TRPV1 has been shown to be involved in the regulation of cell proliferation and apoptosis.
属性
IUPAC Name |
1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-14-13-15(17(2,3)4)7-8-16(14)19-12-11-18-9-5-6-10-18/h7-8,13H,5-6,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGQGAYTSOWVHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]pyrrolidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(cyclohexylacetyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5765468.png)

![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5765479.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5765486.png)
![1-{3-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5765493.png)
![N-(4-{[2-(4-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B5765497.png)
![ethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5765504.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethyl-N-isopropylurea](/img/structure/B5765510.png)
![4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B5765518.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5765525.png)

![1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one](/img/structure/B5765548.png)